molecular formula C9H7BrN2O2 B1375472 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1000845-67-9

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1375472
Key on ui cas rn: 1000845-67-9
M. Wt: 255.07 g/mol
InChI Key: SPBREWWYKGHQBZ-UHFFFAOYSA-N
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Patent
US07902219B2

Procedure details

To a solution of 0.283 g of ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate in 2 mL of ethanol is added 1 mL of 1 N sodium hydroxide. The reaction mixture is refluxed for 3 hours. After cooling, the reaction medium is acidified with acetic acid. The solid formed is filtered off, washed with water and then dried under vacuum to give 0.195 g of 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid in the form of a white solid.
Quantity
0.283 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:9]=[C:10]([C:12]([O:14]CC)=[O:13])[N:11]=2)[C:7]=1[CH3:8].[OH-].[Na+].C(O)(=O)C>C(O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:9]=[C:10]([C:12]([OH:14])=[O:13])[N:11]=2)[C:7]=1[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
0.283 g
Type
reactant
Smiles
BrC=1C=CC=2N(C1C)C=C(N2)C(=O)OCC
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N(C1C)C=C(N2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.195 g
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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